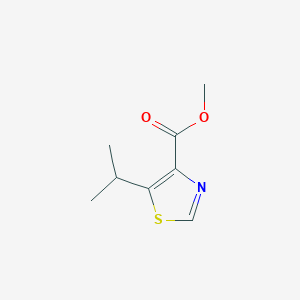

Methyl 5-isopropylthiazole-4-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 5-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYUJTBTBINSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515258 | |

| Record name | Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-26-8 | |

| Record name | Methyl 5-(1-methylethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Isopropylthiazole 4 Carboxylate and Its Derivatives

Established Synthetic Routes to the 5-Isopropylthiazole-4-carboxylate Core

The construction of the 5-isopropylthiazole-4-carboxylate core is primarily achieved through cyclization reactions of appropriately substituted precursors and multi-step synthetic strategies that allow for the introduction of various functional groups.

Cyclization Reactions of Precursors

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the formation of the thiazole ring. This method involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile. The reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the carbonyl compound, followed by cyclization and dehydration to afford the thiazole ring. nih.gov

A specific example leading to a derivative of the target molecule is the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. In this procedure, a key intermediate is formed from methyl dichloroacetate (B87207) and isobutyraldehyde (B47883). This intermediate is then reacted with thiourea (B124793) in dry methanol. The mixture is heated under reflux, leading to the cyclization and formation of the desired 2-amino-substituted thiazole. strath.ac.ukresearchgate.net

Multi-step Synthetic Strategies

Multi-step syntheses offer the flexibility to construct complex thiazole derivatives by building upon simpler, readily available starting materials. These strategies often involve the sequential introduction of functional groups and the eventual formation of the thiazole ring.

For instance, a "one-pot" two-step reaction has been described for the synthesis of related 2-amino-4-methylthiazole-5-carboxylate derivatives. This approach involves an initial bromination of an acetoacetate, followed by cyclization with a thiourea derivative without the isolation of the intermediate bromo compound. google.com This principle can be adapted for the synthesis of the 5-isopropyl analogue.

Furthermore, the synthesis of precursors is a critical aspect of multi-step strategies. For example, the preparation of 3-chloro-1-isothiocyanato-1-propene can be achieved through the rearrangement of 3-chloro-1-thiocyanato-2-propene. epo.org Such isothiocyanates are valuable precursors for the synthesis of 2-substituted thiazoles.

Functionalization at the 2-Position of the Thiazole Ring System

The thiazole ring exhibits distinct reactivity at its different positions. The C2 position is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. nih.gov This reactivity allows for the introduction of a diverse range of functional groups.

Introduction of Amino Functionalities (e.g., Methyl 2-amino-5-isopropylthiazole-4-carboxylate)

The introduction of an amino group at the 2-position is a common and crucial transformation. As previously mentioned in the context of cyclization reactions, the direct synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is well-established.

A detailed experimental procedure involves the reaction of an intermediate derived from methyl dichloroacetate and isobutyraldehyde with thiourea. strath.ac.ukresearchgate.net The reaction conditions and yields for this synthesis are summarized in the table below.

| Reagents | Solvent | Temperature | Reaction Time | Yield |

| Intermediate from methyl dichloroacetate and isobutyraldehyde, Thiourea | Dry Methanol | Reflux | 4 hours | 41% |

| Data derived from a study on the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. strath.ac.ukresearchgate.net |

This 2-amino derivative serves as a versatile starting material for further functionalization, such as the synthesis of Schiff bases or the introduction of other substituents. nih.gov

Introduction of Halogen Functionalities (e.g., Methyl 2-chloro-5-isopropylthiazole-4-carboxylate)

The conversion of a 2-amino group to a halogen, such as chlorine, is a key transformation that opens up avenues for further derivatization through nucleophilic substitution reactions. This is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the 2-amino group followed by treatment with a copper(I) halide.

While a specific detailed procedure for Methyl 2-chloro-5-isopropylthiazole-4-carboxylate was not found in the provided search results, the general principle is well-documented for other thiazole systems. For instance, 2-amino-thiazole derivatives can be diazotized and subsequently treated with a chlorinating agent to yield the corresponding 2-chloro-thiazole. google.com The resulting Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a valuable intermediate for introducing other functionalities at the 2-position.

Diverse Electrophilic and Nucleophilic Substitutions

The electronic nature of the thiazole ring dictates its reactivity towards electrophiles and nucleophiles. The C5 position is generally the preferred site for electrophilic substitution due to the electron-donating effect of the sulfur atom. nih.gov Halogenation, for example, can occur at the C5 position under appropriate conditions.

Conversely, the C2 position is electron-deficient and thus the primary site for nucleophilic substitution. nih.gov The presence of a halogen at the C2 position, as in Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, makes it an excellent substrate for reactions with various nucleophiles. These nucleophiles can include alkoxides, thiolates, and amines, allowing for the introduction of a wide array of substituents and the generation of diverse molecular libraries. The reactivity of 2-halothiazoles in nucleophilic substitution reactions is a well-established principle in heterocyclic chemistry. wikipedia.orgchemguide.co.uk

Chemical Reactions Involving the Carboxylate Ester Group

The carboxylate ester group of methyl 5-isopropylthiazole-4-carboxylate is a key functional handle for various chemical modifications, including hydrolysis to the corresponding carboxylic acid and conversion to amides and other ester derivatives. These transformations are fundamental steps in the synthesis of more elaborate thiazole-based compounds.

Ester Hydrolysis to Carboxylic Acids

General protocols for ester hydrolysis often involve heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt and precipitate the carboxylic acid. organic-chemistry.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Representative Conditions for Hydrolysis of Thiazole Esters

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 4-methylthiazole-5-carboxylate | Sodium hydroxide solution | 4-methylthiazole-5-carboxylic acid | google.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Hydrazine (B178648) hydrate | 2-Acetamido-4-methylthiazole-5-carboxylic acid hydrazide (after subsequent reaction) | kau.edu.sa |

This table presents data for analogous compounds due to the lack of specific literature for this compound.

Amide Formation and Other Ester Derivatizations

The carboxylate ester of this compound can be converted into a variety of amides. This transformation is crucial for generating derivatives with diverse biological activities, as the amide bond is a key feature in many pharmaceuticals. The direct amidation of thiazole esters by heating with an amine is often challenging and may result in low yields. researchgate.net

A more common and efficient method for amide synthesis involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid, as described in the previous section, followed by the coupling of the carboxylic acid with an amine. This coupling is typically facilitated by activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.netluxembourg-bio.com Another approach involves converting the carboxylic acid to the more reactive acid chloride, for example by using thionyl chloride, which can then readily react with an amine to form the amide. nih.gov

Beyond simple amides, the carboxylate group can be derivatized to form hydrazides by reacting the ester with hydrazine hydrate. kau.edu.sa These hydrazides are themselves useful intermediates for synthesizing more complex heterocyclic systems.

Table 2: Examples of Amide Formation from Thiazole Carboxylic Acids

| Carboxylic Acid Derivative | Amine/Nucleophile | Coupling Reagents/Conditions | Product Type | Reference |

| 2-Benzyl-4-methylthiazole-5-carboxylic acid | 2-Methyl/substituted-benzyl-4-(4-aminophenyl) thiazole | EDC, HOBt, DMF | N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide | researchgate.net |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Appropriate aldehydes | Ethanol, reflux | Hydrazide-hydrazone derivatives | mdpi.com |

| 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic esters | Butylamine or cyclopropylamine | Reflux | 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamides | nih.gov |

This table presents data for analogous compounds due to the lack of specific literature for this compound.

Synthesis of Complex Analogues and Conjugates Incorporating the this compound Scaffold

The this compound scaffold, and its corresponding carboxylic acid, are valuable building blocks for the synthesis of more complex molecules and conjugates with potential therapeutic applications. The ability to perform chemical modifications at the carboxylate position, as well as potentially at other positions on the thiazole ring or the isopropyl group, allows for the creation of a diverse library of compounds.

For instance, the carboxylic acid derived from the hydrolysis of the ester can be coupled with various amines to introduce new functionalities and build larger molecular architectures. This approach is common in drug discovery to explore structure-activity relationships. One example involves the reaction of 2-(4-isopropylthiazol-2-yl)ethane-1-amine with various complex carboxylic acids to form amide conjugates with potential antimicrobial activity. nih.gov While this example uses an amino derivative of the scaffold, it illustrates the principle of using the thiazole moiety as a core for building larger molecules.

The synthesis of such complex analogues often involves multi-step reaction sequences where the thiazole derivative is introduced at a specific stage. The choice of synthetic route depends on the desired final structure and the compatibility of the functional groups present in the reactants.

Table 3: Examples of Complex Analogues from Thiazole Scaffolds

| Thiazole Building Block | Reaction Partner | Resulting Complex Analogue | Therapeutic Area of Interest | Reference |

| 2-(4-isopropylthiazol-2-yl)ethane-1-amine | 2-(6-oxobenzo[f]pyrido[2,3-b] google.comthiazepin-5(6H)-yl)acetic acid | Amide conjugate | Antimicrobial | nih.gov |

| 2-(4-isopropylthiazol-2-yl)ethane-1-amine | 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Amide conjugate | Antimicrobial | nih.gov |

| 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride, then hydrazine hydrate, then aromatic aldehydes | Arylidine derivatives of 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide | Antimicrobial and Anticancer | kau.edu.sa |

This table highlights the use of the thiazole scaffold in constructing complex molecules, with some examples using closely related analogues.

Biological Activities and Pharmacological Potential of Methyl 5 Isopropylthiazole 4 Carboxylate Derivatives

Antimicrobial Activity

Thiazole (B1198619) derivatives have been extensively investigated as antimicrobial agents due to their ability to interfere with microbial cellular processes. mdpi.comjchemrev.comresearchgate.net The amphiphilic nature of some thiazole derivatives may facilitate their integration into the cell membranes of microorganisms like bacteria and fungi, contributing to their antimicrobial effects. mdpi.com

Derivatives of thiazole have demonstrated notable efficacy against various Gram-positive bacteria. biointerfaceresearch.com In particular, significant inhibitory action has been observed against pathogenic strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). goums.ac.irnih.gov

Research into N-acylated cationic thiazolidine (B150603) derivatives revealed that the length of the acyl chain modulates the minimum inhibitory concentration (MIC). nih.gov A standout compound, the N-palmitoylated derivative (QPyN16Th), exhibited a potent MIC of 1.95 μM against Enterococcus faecalis, Staphylococcus aureus, and MRSA. nih.gov Other studies have identified thiazole derivatives with MIC values against S. aureus ranging from 50 to 200 µg/mL. goums.ac.ir Furthermore, a series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives showed potent activities against Streptococcus pneumoniae, with MIC values below 0.134 μM. nih.gov Another study synthesized thiazole derivatives that were extremely potent against several Gram-positive pathogens, with MIC values of 0.03 µg/mL against Staphylococcus epidermidis and 0.06 µg/mL against Streptococcus pyogenes. nih.gov

Table 1: Antibacterial Activity of Thiazole Derivatives against Gram-Positive Pathogens

| Compound/Derivative Class | Pathogen | Activity (MIC/Inhibition) | Reference(s) |

|---|---|---|---|

| N-palmitoylated cationic thiazolidine (QPyN16Th) | Staphylococcus aureus | 1.95 µM | nih.gov |

| N-palmitoylated cationic thiazolidine (QPyN16Th) | MRSA | 1.95 µM | nih.gov |

| N-palmitoylated cationic thiazolidine (QPyN16Th) | Enterococcus faecalis | 1.95 µM | nih.gov |

| Unspecified Thiazole Derivatives | Staphylococcus aureus | 50-200 µg/mL | goums.ac.ir |

| Unspecified Thiazole Derivatives | Streptococcus agalactiae | 25-100 µg/mL | goums.ac.ir |

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Streptococcus pneumoniae | < 0.134 µM | nih.gov |

| Enantiomerically pure thiazole analogue | Staphylococcus epidermidis | 0.03 µg/mL | nih.gov |

| Enantiomerically pure thiazole analogue | Streptococcus pyogenes | 0.06 µg/mL | nih.gov |

The effectiveness of thiazole derivatives against Gram-negative bacteria has also been a subject of investigation, yielding varied results. biointerfaceresearch.com Some derivatives have shown promising activity, while others have been less effective, sometimes due to permeability issues or efflux pump mechanisms in the bacteria. nih.gov

In one study, a specific thiazole derivative (thiazole 4) demonstrated inhibitory effects on Proteus mirabilis and Shigella dysenteriae, with MICs of 125 and 62.5 µg/mL, respectively; however, it was inactive against Acinetobacter baumannii. mui.ac.irresearchgate.net In contrast, another study found that their tested derivatives had no inhibitory effect on Pseudomonas aeruginosa and Klebsiella pneumoniae. goums.ac.ir Research on N-acylated cationic thiazolidines showed that an N-myristoylated compound (QPyN14Th) had the lowest MIC against Gram-negative bacteria, recording a value of 31.25 μM against Escherichia coli and Pseudomonas aeruginosa. nih.gov Other research has also highlighted thiazole derivatives with potent activity against Klebsiella pneumoniae. tandfonline.com

Table 2: Antibacterial Activity of Thiazole Derivatives against Gram-Negative Pathogens

| Compound/Derivative Class | Pathogen | Activity (MIC) | Reference(s) |

|---|---|---|---|

| N-myristoylated cationic thiazolidine (QPyN14Th) | Escherichia coli | 31.25 µM | nih.gov |

| N-myristoylated cationic thiazolidine (QPyN14Th) | Pseudomonas aeruginosa | 31.25 µM | nih.gov |

| Thiazole 4 | Shigella dysenteriae | 62.5 µg/mL | mui.ac.irresearchgate.net |

| Thiazole 4 | Proteus mirabilis | 125 µg/mL | mui.ac.irresearchgate.net |

| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumoniae | Potent activity | tandfonline.com |

The thiazole scaffold is a key component in compounds developed for their antifungal properties, showing effectiveness against a range of fungal pathogens, particularly Candida species. jchemrev.comnih.govnih.gov A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated exceptionally strong antifungal effects against 30 clinical isolates of Candida albicans. nih.gov The MIC values for these compounds were reported to be in the range of 0.008–7.81 µg/mL, with minimum fungicidal concentrations (MFC) ranging from 0.015 to 31.25 µg/mL. nih.gov The mechanism of action for these derivatives may involve disruption of the fungal cell wall structure or the cell membrane. nih.govnih.gov

Further studies on novel arylazothiazole derivatives showed significant antifungal activity against dermatophytes. colab.ws Against Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes, certain derivatives displayed MIC values as low as 2 µg/mL and 4 µg/mL, respectively, which were comparable to the reference drug fluconazole. colab.ws Another study synthesized a series of thiazole derivatives where one compound showed an MIC of 8 μg/mL against both Cryptococcus neoformans and Candida albicans. researchgate.net

Table 3: Antifungal Activity of Thiazole Derivatives

| Compound/Derivative Class | Fungal Pathogen | Activity (MIC) | Reference(s) |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| Arylazothiazole derivative (7a) | Candida albicans | 2 µg/mL | colab.ws |

| Arylazothiazole derivative (7a) | Microsporum gypseum | 4 µg/mL | colab.ws |

| Arylazothiazole derivative (7a) | Trichophyton mentagrophytes | 4 µg/mL | colab.ws |

| Thiazole derivative (3h) | Candida albicans | 8 µg/mL | researchgate.net |

| Thiazole derivative (3h) | Cryptococcus neoformans | 8 µg/mL | researchgate.net |

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. thieme-connect.combenthamdirect.com Thiazole-based compounds have emerged as promising candidates in this area. nih.govthieme-connect.com

Several studies have reported significant findings. A series of novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones exhibited potent antimycobacterial activity, with MIC values in the range of 1–2 µg/mL against the M. tuberculosis H37Rv strain. benthamdirect.comresearchgate.net These active compounds also showed promising in vitro activity against MDR and XDR strains. benthamdirect.comresearchgate.net Another study on thiadiazole-linked thiazole derivatives identified a compound with an MIC of 7.1285 μg/mL against the H37Ra strain of M. tuberculosis. nih.gov Furthermore, a series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives showed good anti-tubercular activities with MIC values between 1 μM and 61.2 μM against the H37Rv strain. nih.gov In contrast, a different class of acetylene-containing thiazole derivatives showed more moderate activity, with MIC values ranging from 50 to 100 μg/mL. nih.gov

**Table 4: Antitubercular Activity of Thiazole Derivatives against *Mycobacterium tuberculosis***

| Compound/Derivative Class | Strain | Activity (MIC) | Reference(s) |

|---|---|---|---|

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | H37Rv | 1–2 µg/mL | benthamdirect.comresearchgate.net |

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | MDR-TB & XDR-TB | Promising in vitro activity | benthamdirect.comresearchgate.net |

| Thiadiazole-linked thiazole derivative (5l) | H37Ra | 7.1285 µg/mL | nih.gov |

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | H37Rv | 1–61.2 µM | nih.gov |

| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | H37Rv | 50–100 µg/mL | nih.gov |

Anticancer and Cytotoxic Activities

The thiazole nucleus is a key pharmacophore in the design of novel anticancer agents. tandfonline.commdpi.com Derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, interfering with cell proliferation and inducing apoptosis. brieflands.comnih.gov

Thiazole derivatives have demonstrated significant antiproliferative activity against human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.

For the MCF-7 cell line, a novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (compound 4c) was found to be highly active, with an IC₅₀ value of 2.57 µM, which is more potent than the standard drug staurosporine (B1682477) (IC₅₀ 6.77 µM). mdpi.com Another study on thiazole-bearing thiophene (B33073) derivatives identified two compounds (4b and 13a) with IC₅₀ values of 10.2 and 11.5 μM, respectively, showing greater activity than cisplatin (B142131). nih.gov

Against the A549 lung cancer cell line, a series of thiazole-based pyridines all exhibited lower IC₅₀ values, and thus higher potency, than the standard drug cisplatin (IC₅₀: 12.65 μg/mL). nih.gov In a separate study, novel 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole derivatives were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Thiazole-amino acid hybrids have also shown potent cytotoxicity, with some compounds exhibiting stronger activity against A549 cells than the reference drug 5-fluorouracil. rsc.orgrsc.org

In studies involving the HepG2 liver cancer cell line, the aforementioned compound 4c also showed potent activity with an IC₅₀ of 7.26 µM, outperforming staurosporine (IC₅₀ 8.4 µM). mdpi.com Other research on benzimidazole-5-(aryldiazenyl)thiazole derivatives found noticeable cytotoxic effects, particularly at higher concentrations, with electron-withdrawing groups enhancing the antitumor activity. nih.govmdpi.com

Table 5: Cytotoxic Activity of Thiazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Thiazole derivative (4c) | MCF-7 | Breast | 2.57 µM | mdpi.com |

| Thiazole-thiophene derivative (4b) | MCF-7 | Breast | 10.2 µM | nih.gov |

| Thiazole-thiophene derivative (13a) | MCF-7 | Breast | 11.5 µM | nih.gov |

| Thiazole-based pyridines (2a-2o) | A549 | Lung | All more potent than Cisplatin (12.65 µg/mL) | nih.gov |

| Thiazole-valine hybrid (5f) | A549 | Lung | Better than 5-FU (IC₅₀ = 8.74 µM) | rsc.orgrsc.org |

| Thiazole derivative (4c) | HepG2 | Liver | 7.26 µM | mdpi.com |

| Benzimidazole-5-(aryldiazenyl)thiazole (3a, 3c, 8b) | HepG2 | Liver | Higher activity than other tested compounds | nih.govmdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Thiazole derivatives have been identified as potent agents in cancer therapeutics, primarily through their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

A study on thiazole derivatives containing a phenyl sulfonyl group found that the compounds were effective inhibitors of the B-RAFV600E kinase, a key protein in tumor progression. One notable compound triggered apoptosis in a highly responsive UACC-62 melanoma cell line. nih.gov Further research into thiazolidin-4-one hybrids, which incorporate a thiazole ring, revealed that certain derivatives could reduce cell proliferation and induce apoptosis in various cancer cell lines, including colon (HT-29), lung (A549), and breast (MDA-MB-231) tumors. nih.gov

Investigations into other thiazole-containing structures showed that they could interfere with the cell cycle. For instance, a specific thiazole derivative was found to induce cell cycle arrest and apoptosis in MKN-45 cells. nih.gov This disruption of the normal cell cycle is a crucial mechanism for inhibiting the uncontrolled growth of tumors. The ability of these compounds to target key cellular processes like kinase signaling pathways underscores their potential in the development of new anticancer drugs. nih.gov

Anti-inflammatory Properties

The thiazole nucleus is a key component in several anti-inflammatory agents. frontiersin.org Derivatives of methyl 5-isopropylthiazole-4-carboxylate have been investigated for their ability to mitigate inflammatory responses, often by targeting key enzymes and signaling molecules involved in the inflammatory cascade.

A significant mechanism by which thiazole derivatives exert their anti-inflammatory effects is by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Research on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated that most of the synthesized compounds effectively inhibited the release of NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov Structure-activity relationship analysis indicated that the presence of electron-withdrawing groups enhanced this inhibitory activity. nih.gov One compound in particular, 13b, was found to be non-toxic while showing potent inhibition. nih.gov

Another study focused on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and their effect on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation. frontiersin.org Certain derivatives proved to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes—key inflammatory mediators. frontiersin.org Specifically, compounds 5d and 5e from this series were identified as powerful anti-COX/LOX agents, with activity comparable to standard drugs like aspirin, celecoxib, and zileuton. frontiersin.org Additionally, the anti-inflammatory properties of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide have been noted, showing strong activity in acute formalin-induced peritonitis tests. researchgate.net

Table 1: Inhibition of Inflammatory Mediators by Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Mediator/Enzyme | Key Findings | Reference |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | NO, IL-6, TNF-α | Effective inhibition of cytokine release in LPS-induced macrophages. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | COX-1, COX-2, 5-LOX | Potent dual inhibition of COX and LOX pathways. | frontiersin.org |

| 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide | General Inflammation | Strong anti-inflammatory effect in acute peritonitis models. | researchgate.net |

Anti-parasitic Activities

Derivatives based on the thiazole scaffold have shown significant promise in combating parasitic diseases, including those caused by protozoa of the Trypanosoma and Acanthamoeba genera.

Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a fatal disease for which new treatments are urgently needed. nih.govnih.gov Several classes of thiazole derivatives have demonstrated potent activity against this parasite.

In one study, a series of thiazolyl–benzothiophenamide derivatives were synthesized and screened against T. b. brucei. The research established important structure-activity relationships, identifying derivative 16 as a suitable candidate for further investigation against the clinically relevant T. b. rhodesiense subspecies. nih.gov Another approach involved synthesizing isothiochromeno[4a,4-d] nih.govresearchgate.netthiazole derivatives, which were found to inhibit the growth of Trypanosoma brucei bloodstream forms with IC50 values in the micromolar range. researchgate.net

Further research explored the isosteric replacement of sulfur with selenium, evaluating thio- and seleno-semicarbazones and their cyclized thiazole and selenazole counterparts against T. brucei. nih.gov This strategy aimed to identify compounds that could selectively kill the parasite. nih.gov Arylated and diarylated thiazoles have also been investigated, showing activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting a broader anti-trypanosomal potential for the thiazole scaffold. scielo.br

Certain thiazole derivatives have been found to be effective against pathogenic amoebas like Acanthamoeba. These organisms can cause severe infections such as Acanthamoeba keratitis, a painful eye infection that can lead to blindness. mdpi.com

A study focused on ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates revealed significant in vitro antiamoebic activity against Acanthamoeba polyphaga. nih.govresearchgate.net The length of the alkyl chain at the 5-position of the thiazole ring was crucial for activity. The derivative with a decyl group (compound 4b ) demonstrated the highest potency, reducing the number of viable amoebic cells to below detectable limits, an activity level comparable to the antiseptic chlorhexidine (B1668724) dihydrochloride. nih.govresearchgate.net Importantly, these active compounds showed lower cytotoxicity against human fibroblast cells compared to existing agents. nih.govresearchgate.net

Similarly, a series of imidazothiazole derivatives were tested against Acanthamoeba castellanii. mdpi.comhw.ac.uk At a concentration of 50 µM, these compounds significantly inhibited amoebae trophozoites. Compounds 1m and 1zb were the most effective, eradicating 70% and 67% of the amoebas, respectively. mdpi.comhw.ac.uk These derivatives also blocked the parasite's ability to encyst and excyst and reduced its binding to human cells, all while showing minimal toxicity to host cells. mdpi.comhw.ac.uk

Table 2: Antiamoebic Activity of Thiazole Derivatives against Acanthamoeba spp. This table is interactive. You can sort and filter the data.

| Derivative Class | Target Organism | Most Active Compound(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates | Acanthamoeba polyphaga | Compound 4b (decyl chain) | Activity comparable to chlorhexidine; low cytotoxicity. | nih.govresearchgate.net |

| Imidazothiazole derivatives | Acanthamoeba castellanii | Compounds 1m & 1zb | Eradicated up to 70% of amoebas; blocked encystation. | mdpi.comhw.ac.uk |

Other Reported Biological Activities (e.g., Herbicidal, Antioxidant)

Beyond their applications in medicine, thiazole derivatives have been explored for other biological functions, including herbicidal and antioxidant activities.

The 1,3,4-thiadiazole (B1197879) ring system, which is structurally related to thiazole, is found in commercial herbicides like buthidiazole and tebuthiuron, used for selective weed control. researchgate.net This suggests that the broader thiazole family has potential for agrochemical applications.

The antioxidant properties of thiazole derivatives have also been a subject of study. Thiazolidine-4-carboxylic acid, a condensation product of cysteine, is known to be a physiologic sulfhydryl antioxidant. nih.gov Research on various thiazolidinone derivatives of 1,3-thiazole has confirmed their antioxidant activity through in vitro assays like DPPH radical scavenging and TBARS tests. nih.gov A study on new thiazole and thiazolidinone derivatives containing phenolic fragments found that their antioxidant capacity often exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com Another investigation synthesized a library of 4-thiomethyl-functionalised 1,3-thiazoles, which showed high absorption of DPPH radicals, indicating significant radical scavenging potential. researchgate.net

Mechanistic Insights into the Biological Actions of Methyl 5 Isopropylthiazole 4 Carboxylate Derivatives

Molecular Target Identification and Validation

The therapeutic effects of methyl 5-isopropylthiazole-4-carboxylate derivatives are predicated on their interaction with specific molecular targets. A significant body of research has identified that a primary target for many of these derivatives is the minor groove of DNA. nih.govrsc.org For instance, a short lexitropsin (B1675198) containing an isopropyl-thiazole ((iPr)Th) moiety was shown to bind to the DNA minor groove at the specific sequence 5'-ACTAGT-3'. nih.govresearchgate.net This binding is not random; the isopropyl-thiazole unit is a key building block that facilitates this interaction. nih.govresearchgate.net

Validation of these targets often involves a combination of biophysical techniques and molecular modeling. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the binding of these ligands to the DNA minor groove. nih.govresearchgate.net These studies reveal detailed information about the binding mode, stoichiometry, and the specific DNA sequence recognized. Further validation comes from in vitro assays where the biological effects of these compounds are measured, such as their ability to inhibit the growth of pathogenic organisms like Acanthamoeba castellanii by targeting its DNA. rsc.org The correlation between DNA binding affinity and biological activity serves to validate DNA as a key molecular target.

Enzyme Inhibition Studies and Binding Site Analysis

Beyond DNA, certain derivatives of thiazole (B1198619) carboxylates have been identified as potent enzyme inhibitors. A notable example is their activity against carbonic anhydrase (CA) isoenzymes, specifically hCA I and hCA II. nih.gov Studies on a series of thiazole-methylsulfonyl derivatives demonstrated their inhibitory potential against these enzymes. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds against hCA I were found to be in the range of 39.38–198.04 μM, and for hCA II, they ranged from 39.16–86.64 μM. nih.gov While these values indicate a lower inhibition compared to the standard drug acetazolamide, they confirm the inhibitory potential of the thiazole scaffold. nih.gov

Another key enzyme target for thiazole derivatives is xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. researchgate.netnih.gov A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as XO inhibitors. researchgate.netnih.gov Notably, compounds with specific substitutions, such as a fluoro group at the para position of the benzamido ring, exhibited excellent XO inhibitory activity with an IC₅₀ value of 0.57 μM. researchgate.netnih.gov Enzyme kinetics studies revealed that this particular derivative acts as a mixed-type inhibitor. researchgate.netnih.gov

Molecular docking simulations are frequently employed to analyze the binding site interactions. For the carbonic anhydrase inhibitors, docking studies showed stable interaction networks with the target enzymes. nih.gov In the case of xanthine oxidase inhibitors, these simulations help in understanding how the compounds fit into the active site and interact with key residues, providing a rationale for their inhibitory activity and guiding the design of more potent inhibitors. researchgate.netnih.gov

Interaction with Biological Macromolecules (e.g., DNA minor groove binding)

The interaction of this compound derivatives with biological macromolecules is a cornerstone of their mechanism of action, with DNA being a primary example. The isopropyl-thiazole moiety has been identified as a novel and important component for molecules that bind to the DNA minor groove. nih.govresearchgate.net

Detailed NMR studies on a lexitropsin analog containing the isopropyl-thiazole group revealed that it binds to the minor groove of a specific DNA decamer duplex. nih.govresearchgate.net The binding occurs in a 2:1 ligand-to-DNA duplex ratio and targets the 5'-ACTAGT-3' sequence. nih.govresearchgate.net The interaction is characterized by several key features:

Enhanced Hydrophobicity : The isopropyl group on the thiazole ring increases the hydrophobicity of the molecule, which aids in its binding to the minor groove. nih.govresearchgate.net

Sequence Recognition : Specificity is achieved through the formation of hydrogen bonds. The nitrogen atom of the thiazole ring can form a hydrogen bond with the exocyclic amine protons of a guanine (B1146940) base located on the floor of the minor groove. nih.govresearchgate.net

Conformational Changes in DNA : The binding of these ligands can alter the local DNA structure. For instance, it can shift the DNA backbone equilibrium at specific phosphate (B84403) positions to accommodate a B(II) configuration, which is a less common DNA conformation. nih.govresearchgate.net

Staggered Binding Mode : The ligands can bind in a staggered, head-to-tail fashion, which allows a small molecule to recognize an extended DNA sequence of up to six base pairs. nih.govresearchgate.net

This ability to selectively bind to specific DNA sequences makes these compounds promising candidates for gene targeting applications and as therapeutic agents against parasitic infections. nih.govrsc.orgresearchgate.net

Cellular Pathway Modulation in Therapeutic Contexts

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various cellular pathways, which is the basis for their therapeutic potential. For example, by binding to the DNA minor groove, these compounds can interfere with DNA replication and transcription, processes that are fundamental to cell survival and proliferation. This mechanism is particularly relevant in the context of antimicrobial and anticancer therapies.

In the case of infections by the pathogenic amoeba Acanthamoeba castellanii, thiazole-based minor groove binders have shown potent amoebicidal activity. rsc.org By targeting the DNA of the parasite, these compounds can disrupt essential cellular processes, leading to the death of both the active (trophozoite) and dormant (cyst) forms of the amoeba. rsc.org Importantly, these compounds have shown limited cytotoxicity against human host cells, suggesting a degree of selectivity that is crucial for a therapeutic agent. rsc.org

In the context of cancer, many chemotherapeutic agents function by damaging DNA or interfering with its functions. While the specific cellular pathways modulated by this compound derivatives in cancer cells are still under investigation, their ability to bind DNA suggests that they could activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.

For enzyme-inhibiting derivatives, the therapeutic context is more direct. By inhibiting carbonic anhydrase, these compounds have potential applications as diuretics or for the treatment of glaucoma. nih.gov Similarly, the inhibition of xanthine oxidase by certain thiazole derivatives directly impacts the uric acid production pathway, making them valuable for the management of gout and hyperuricemia. researchgate.netnih.gov

Correlations between Molecular Structure and Biological Mechanism

The relationship between the molecular structure of this compound derivatives and their biological mechanism is a key area of study for optimizing their therapeutic properties. Structure-activity relationship (SAR) studies have provided valuable insights into how specific structural modifications influence their activity.

In the case of enzyme inhibitors, SAR studies have revealed key structural features for potent activity. For the 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives that inhibit xanthine oxidase, the following correlations have been observed:

The presence of a halogen, such as a fluoro or chloro group, at the para-position of the benzamido moiety significantly enhances inhibitory activity. researchgate.netnih.gov The compound with a p-fluoro substitution was found to be the most potent in its series. researchgate.netnih.gov

The carboxylic acid group at the 5-position of the thiazole ring is also believed to be important for activity, likely by forming key interactions within the enzyme's active site. researchgate.net

For carbonic anhydrase inhibitors, the substitution pattern on the thiazole ring and the nature of the appended sulfonyl group influence the inhibitory potency against different isoenzymes. nih.gov Similarly, for antimicrobial thiazole derivatives, specific substitutions have been shown to be more effective against certain bacterial or fungal strains, highlighting the importance of fine-tuning the molecular structure to achieve selective toxicity. bohrium.commdpi.com

These correlations, often elucidated through a combination of chemical synthesis, biological testing, and computational modeling, are essential for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Interactive Data Table: Enzyme Inhibition by Thiazole Derivatives

| Compound Series | Target Enzyme | Key Structural Feature | IC₅₀ Value | Reference |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I (hCA I) | Methylsulfonyl group | 39.38–198.04 μM | nih.gov |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase II (hCA II) | Methylsulfonyl group | 39.16–86.64 μM | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase (XO) | p-Fluoro substitution | 0.57 μM | researchgate.netnih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase (XO) | p-Chloro substitution | 0.91 μM | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design of Methyl 5 Isopropylthiazole 4 Carboxylate Derivatives

Influence of Substituents at the 2-Position on Biological Activity

The 2-position of the thiazole (B1198619) ring is a frequent site for substitution, and the nature of the group at this position critically dictates the type and extent of biological activity. Research indicates that this position is sensitive to modification and often accommodates lipophilic groups. mdpi.com

For Antimicrobial Activity : Structure-activity relationship studies have shown that the presence of a nonpolar, hydrophobic moiety at the 2-position of the thiazole is beneficial for antibacterial activity. nih.gov In the pursuit of novel antitubercular agents, it was found that the 2-amino group on the thiazole could be modified with a variety of lipophilic substitutions. mdpi.com For instance, in a series of thiazole-quinolinium derivatives, small substituents such as a methyl group (CH₃) or hydrogen (H) at the 2-position of the quinoline (B57606) fragment were found to be requirements for potent bacteriostatic activity against multi-drug resistant bacteria. nih.gov

For Antimalarial Activity : The introduction of a 2-pyridyl hydrazinyl residue at this position has been associated with enhanced antimalarial activity. nih.gov Further studies on related compounds revealed that an electron-attracting group on a benzene (B151609) ring attached at the 2-position was a feature of the most potent compounds against P. falciparum. nih.gov The specific orientation of substituents is also crucial; for example, switching a 2-pyridyl group for a 3-pyridyl or 4-pyridyl substituent resulted in a loss of antimycobacterial activity. mdpi.com

For Enzyme Inhibition : In the design of xanthine (B1682287) oxidase inhibitors analogous to febuxostat, a methylene (B1212753) amine spacer was introduced between a phenyl ring and the 2-position of the thiazole core. nih.gov This was intended to provide a heteroatom that could facilitate hydrogen bonding within the enzyme's active site, highlighting the role of the 2-position substituent in specific molecular interactions. nih.gov For inhibitors of the enzyme carbonic anhydrase III (CA-III), a free amino group (-NH₂) at the 2-position was identified as an essential requirement for activity. nih.gov

Impact of the Isopropyl Group at the 5-Position

The substituent at the C-5 position of the thiazole ring plays a significant role in modulating biological activity, a position where electrophilic substitution is known to occur preferentially. nih.gov

For Antimalarial Activity : The presence of an isopropyl group at the 5-position of the thiazole ring has been identified as being very important for antimalarial activity. nih.gov Studies have corroborated this, indicating that an ethyl or isopropyl radical at this position is favorable for this specific bioactivity. nih.gov

For Antibacterial Activity : While the isopropyl group is key for antimalarial action, other substituents at the 5-position can confer different biological properties. For example, a series of 2,5-disubstituted thiazole derivatives were synthesized where an ethylidenehydrazine-1-carboximidamide head group at the 5-position was found to be beneficial for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Role of the Carboxylate Ester Functionality in Bioactivity

The carboxylate ester or the corresponding carboxylic acid at the 4-position is a critical functional group that often serves as a key interaction point with biological targets, particularly enzymes.

Enzyme Inhibition : The carboxylate group is a key feature in the design of inhibitors for human lactate (B86563) dehydrogenase A (hLDHA), an enzyme with a polar and cationic binding cavity. nih.govacs.org The carboxylate moiety can act as a surrogate for the substrate, enabling strong interactions within the active site. nih.govacs.org Similarly, a carboxylic acid moiety at the 4-position was found to be an essential requirement for inhibitory activity against CA-III. nih.gov Further research demonstrated that 2-substituted 4,5-dihydrothiazole-4-carboxylic acids are a novel class of inhibitors for metallo-β-lactamases (MBLs). researchgate.net

Antimalarial Activity : In the context of antimalarial agents, compounds with a -COOC₂H₅ (ethyl carboxylate) group at the 5-position (a regioisomer of the 4-carboxylate) showed high inhibitory activity. nih.gov It has been suggested that the carbonyl group's ability to undergo keto-enol tautomerism could influence its pharmacological properties. nih.gov

The following table summarizes the inhibitory activity of selected thiazole carboxylic acid derivatives against various enzyme targets.

| Compound Class | Target Enzyme | Key Structural Features | Observed Activity |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids | Xanthine Oxidase | Carboxylic acid at C5, varied benzylamino group at C2 | IC₅₀ values as low as 3.6 μM nih.gov |

| Thiazole-based small molecules | Human Lactate Dehydrogenase A (hLDHA) | Central thiazole scaffold, carboxylate group | Significant anticancer activity with IC₅₀ values in the low micromolar range (1.65−8.60 μM) in cancer cell lines researchgate.net |

| 2-substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamase (MBL) | Carboxylic acid at C4 | Novel class of MBL inhibitors researchgate.net |

| Thiazole-5-carboxylic acid derivatives | Carbonic Anhydrase III (CA-III) | Free amino group at C2, carboxylic acid at C4, phenyl at C5 | Identified as potent inhibitors nih.gov |

Systematic Variations for Enhanced Potency and Selectivity

Systematic modification of the thiazole carboxylate scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity. This involves altering substituents to fine-tune properties like binding affinity, selectivity, and pharmacokinetics.

Substituent Effects on Aromatic Rings : When a phenyl ring is part of the substituent, its decoration with various groups can dramatically alter potency. For anticancer activity, the presence of two methyl groups on a phenyl ring attached to the thiazole was found to be beneficial. nih.gov In another study on hLDHA inhibitors, the addition of an electron-withdrawing nitro group (NO₂) at the ortho position of a phenyl substituent enhanced the binding affinity significantly. researchgate.net The position of the substituent is also key; for antimycobacterial activity, the inhibitory effect of a bromo-substituted phenyl ring followed the order of para > meta > ortho. mdpi.com

Electron-Donating vs. Electron-Withdrawing Groups : The electronic properties of substituents have a clear impact. For antimicrobial activity, both electron-withdrawing groups like NO₂ and electron-donating groups like methoxy (B1213986) (OMe) on a phenyl ring at the thiazole moiety have been shown to be beneficial for activity, suggesting different interactions may be at play for different targets. nih.gov

Multi-Cycle Optimization : A clear example of systematic variation is the multi-cycle optimization of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors. nih.govresearchgate.net Through iterative design, synthesis, and testing, researchers were able to identify compound 51am as a highly promising inhibitor, demonstrating the power of this approach. nih.govresearchgate.net

The table below shows data from a study on hLDHA inhibitors, illustrating how systematic variations on a thiazole scaffold impact anticancer activity in HeLa cells.

| Compound | Key Variation (Substituent on Phenyl Ring) | hLDHA Inhibition (%) | Anticancer Activity (IC₅₀ in HeLa cells, μM) |

| 8b | 4-Chloro | 72.13 ± 1.52 | 8.60 ± 1.21 |

| 8c | 2-Nitro | 70.93 ± 1.15 | 1.65 ± 0.98 |

| 8j | 3,4-Dichloro | 64.90 ± 0.95 | 3.95 ± 1.14 |

| 8l | 4-Trifluoromethyl | 70.01 ± 1.25 | 6.50 ± 1.02 |

| 8m | 3,4,5-Trimethoxy | 61.89 ± 1.12 | 2.15 ± 0.95 |

| Data sourced from a study on thiazole-based hLDHA inhibitors. researchgate.net |

Design Principles for Novel Therapeutics Based on the Thiazole Carboxylate Scaffold

The collective SAR data gives rise to several key design principles for developing new therapeutic agents based on this scaffold.

Scaffold and Anchor : The thiazole ring acts as a rigid and chemically stable central scaffold. nih.govacs.org The carboxylate group serves as a crucial "anchor" or binding motif, particularly for enzymes with cationic or polar active sites, where it can form strong hydrogen bonds or ionic interactions. nih.govnih.govacs.org

Targeting Specific Interactions : Substituents at the 2- and 5-positions should be chosen to maximize interactions with specific sub-pockets of the biological target. Lipophilic or aromatic groups at the 2-position can enhance binding through hydrophobic interactions, while groups like the isopropyl at the 5-position can be critical for fitting into defined pockets, as seen in antimalarial compounds. nih.govmdpi.com

Bioisosteric Replacement and Spacers : The core structure is amenable to bioisosteric replacement (e.g., using a thiadiazole instead of a thiazole) to improve properties. nih.gov Additionally, incorporating spacers, such as a methylene amine group, between the thiazole core and its substituents can alter the orientation and flexibility of the molecule, allowing for optimized interactions with the target. nih.gov

By leveraging these principles, the thiazole carboxylate framework can be rationally modified to generate novel, potent, and selective therapeutic candidates for a wide range of diseases.

Potential Applications and Future Research Directions

Advancements in Pharmaceutical Development as Lead Compounds

The structural framework of Methyl 5-isopropylthiazole-4-carboxylate makes it a valuable starting point for the discovery of new therapeutic agents. The thiazole (B1198619) nucleus is a recognized "privileged scaffold," meaning it can bind to multiple biological receptors, and is found in a variety of approved drugs. nih.gov Research into derivatives of the isopropylthiazole and thiazole-4-carboxylate core has revealed significant potential across several therapeutic areas.

Derivatives of thiazole-5-carboxylate have been synthesized and identified as selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. google.com In one study, certain 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrated potent MAGL inhibition, with IC50 values as low as 0.037 µM. google.com Furthermore, selected compounds from this class showed significant growth inhibition against cancer cell lines, such as non-small cell lung cancer and breast cancer, in NCI screenings. google.com For example, one derivative displayed a GI50 value of 0.34 µM against the HOP-92 non-small cell lung cancer cell line. google.com

In a separate line of research, novel "clubbed" isopropylthiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular properties. nih.gov While these were more complex molecules, the inclusion of the isopropylthiazole moiety was key to their design. Screening against Mycobacterium tuberculosis H37Rv revealed that some of these derivatives had good antitubercular activity, with MIC values of 4 and 8 μg/mL. nih.gov

More directly, this compound has been used as an intermediate in the synthesis of Aryl hydrocarbon receptor (AHR) agonists. mdpi.com AHR agonists are under investigation for their potential in treating cancers and disorders related to the immune system. mdpi.com This highlights the compound's role as a direct precursor to potentially therapeutic molecules.

Table 1: Selected Biological Activities of Thiazole-4-Carboxylate and Isopropylthiazole Derivatives

| Compound Class | Target/Activity | Potency | Cell Line/Organism |

|---|---|---|---|

| 2-Amino-4-methylthiazole-5-carboxylate derivatives | MAGL Inhibition | IC50: 0.037 µM | Enzyme Assay |

| 2-Amino-4-methylthiazole-5-carboxylate derivative (4c) | Anticancer | GI50: 0.34 µM | HOP-92 (Non-Small Cell Lung Cancer) |

| Isopropylthiazole-derived triazolothiadiazole (7c) | Antitubercular | MIC: 4 µg/mL | Mycobacterium tuberculosis H37Rv |

Utilization as Versatile Building Blocks in Organic Synthesis

The chemical structure of this compound, featuring multiple functional groups, makes it a highly versatile building block for more complex molecules. Its ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the thiazole ring itself can be further functionalized.

A key example of its utility is in the synthesis of complex DNA minor groove binders (MGBs) with potential antiamoebic activity. nih.gov Researchers have used a closely related starting material, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, as a foundational block. nih.gov The synthesis involves several steps, demonstrating the compound's role as a robust intermediate.

Key Synthesis Steps:

Amide Coupling: Methyl 2-amino-5-isopropylthiazole-4-carboxylate is coupled with N-Methyl-4-Nitro-2-trichloroacetylpyrrole to form an amide linkage, yielding Methyl 2-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-5-isopropylthiazole-4-carboxylate. nih.gov

Saponification: The methyl ester is hydrolyzed using lithium hydroxide (B78521) to give the corresponding carboxylic acid. nih.gov

Further Elaboration: The resulting carboxylic acid is then coupled with other moieties, such as dimethylaminopropylamine, and undergoes further transformations to build the complex MGB molecule. nih.gov

Additionally, a synthetic route to this compound itself has been described in patent literature, starting from Methyl 2-amino-5-isopropylthiazole-4-carboxylate. thieme-connect.demdpi.com This deamination reaction, achieved using sodium nitrite (B80452) and hypophosphorous acid, provides the target compound in good yield. thieme-connect.de

Table 2: Synthesis of this compound

| Starting Material | Reagents | Product | Yield |

|---|

This reactivity demonstrates that the compound is not just a theoretical entity but a practical and useful intermediate for accessing more elaborate and potentially bioactive chemical structures.

Exploration in Agricultural Chemistry as Agrochemicals

The thiazole ring is a component in several commercially successful agrochemicals, including fungicides and insecticides. nih.gov This establishes a precedent for exploring new thiazole derivatives, such as this compound, for similar applications. While direct studies on this specific compound are limited, research on related structures provides a strong rationale for its investigation.

For instance, a series of ethyl 2-(carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and evaluated for their fungicidal and herbicidal activities. google.com Preliminary bioassays showed that these compounds exhibited moderate inhibition (32–58%) against various fungi, including Fusarium graminearum and Botrytis cinerea, at a concentration of 100 mg/L. google.com They also displayed some herbicidal activity against tested plants. google.com Given the structural similarity, it is plausible that this compound or its simple amide derivatives could exhibit useful agrochemical properties.

Translational Research and Clinical Potential of Promising Analogues

The journey from a promising lead compound to a clinical candidate is long and complex. For analogues derived from the this compound scaffold, translational research would focus on optimizing their pharmacological profiles. Many drug candidates containing a thiazole ring are currently in clinical investigation for various diseases. nih.govvulcanchem.com

The development of potent and selective inhibitors, such as the MAGL inhibitors derived from the thiazole-5-carboxylate core, represents a key area of translational interest. google.com Should these compounds demonstrate efficacy and a favorable safety profile in preclinical animal models, they could advance toward clinical trials for cancer. Similarly, the antitubercular activity of isopropylthiazole derivatives, if optimized to improve potency and reduce toxicity, could lead to new candidates for combating drug-resistant tuberculosis. nih.govacs.org The ultimate clinical potential of any analogue will depend on a thorough evaluation of its efficacy, safety, pharmacokinetics, and formulation characteristics.

Challenges and Future Perspectives in Thiazole-Based Drug Discovery and Development

Despite the proven success of the thiazole scaffold, its use in drug discovery is not without challenges. One significant issue is the potential for off-target effects and nonspecific inhibition. For example, 2-aminothiazoles are known in some contexts as "frequent hitters" in high-throughput screening campaigns, meaning they can show activity in a wide range of assays through non-specific mechanisms. Therefore, a critical step in developing any thiazole-based lead is to carefully verify its mechanism of action and ensure on-target engagement.

The future of drug discovery based on the this compound scaffold will likely involve a multi-pronged approach. This includes the application of computational tools and molecular docking to design more selective inhibitors, the use of bioisosteric replacement to fine-tune pharmacological properties, and the exploration of novel drug delivery systems to enhance efficacy. vulcanchem.com The versatility of the thiazole ring ensures that it will remain an important and fascinating scaffold for generating new molecules with improved potency and lower toxicity to address ongoing therapeutic needs.

常见问题

Basic: What are the standard synthetic routes for Methyl 5-isopropylthiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation or esterification reactions. For example, cyclocondensation of ethyl acetoacetate with appropriate amines (e.g., substituted hydrazines) under reflux conditions can yield thiazole intermediates. Optimization includes:

- Catalyst selection : Acidic or basic catalysts (e.g., sodium acetate) improve reaction efficiency .

- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance solubility and reaction rates .

- Temperature control : Reflux (~100–120°C) balances reaction progression and side-product minimization .

Post-synthesis, purification via recrystallization (using ethanol or DMF/acetic acid mixtures) ensures high yields .

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

A multi-technique approach is used:

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks. For example, ester carbonyls appear at ~165–170 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validates empirical formulas (e.g., CHNOS) .

Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction generates intensity data. Use Mo/Kα radiation for small-molecule resolution .

- Structure Solution : SHELXD (direct methods) or SHELXS (Patterson map analysis) identifies initial atomic positions .

- Refinement : SHELXL refines coordinates and thermal parameters via least-squares minimization. Hydrogen bonding networks are validated using Fourier difference maps .

- Visualization : ORTEP-3 generates 3D thermal ellipsoid plots to assess disorder or anisotropic effects .

Advanced: What methodologies analyze hydrogen-bonding networks in thiazole derivatives like this compound?

Methodological Answer:

- Graph Set Analysis : Classifies hydrogen bonds (e.g., D, R(8) motifs) using Etter’s formalism to map donor-acceptor distances and angles .

- Cambridge Structural Database (CSD) : Compares observed H-bond patterns with similar thiazole structures .

- DFT Calculations : Predict H-bond strengths (e.g., using B3LYP/6-31G*) and compare with experimental geometries .

Advanced: How do computational methods complement experimental data in conformational analysis?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates ring puckering and substituent orientations. Compare Cremer-Pople parameters (amplitude , phase ) with crystallographic data .

- Density Functional Theory (DFT) : Optimizes ground-state geometries (e.g., B3LYP functional) and calculates vibrational spectra to validate IR/NMR results .

- Docking Studies : Predict bioactivity by modeling interactions with enzymes (e.g., kinase binding pockets) .

Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Error Source Identification : Check for solvent effects (experimental) vs. gas-phase assumptions (computational). Include implicit solvation models (e.g., PCM) in DFT .

- Statistical Validation : Use Student’s t-test (p ≤ 0.05) to assess significance of deviations in absorption wavelengths or coupling constants .

- Cross-Validation : Compare results across multiple techniques (e.g., IR, Raman, XPS) to isolate anomalies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .

- Waste Disposal : Neutralize with dilute NaOH and incinerate in compliance with EPA guidelines .

Advanced: What strategies resolve synthetic challenges like low yields or byproduct formation?

Methodological Answer:

- Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry .

- Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity via controlled dielectric heating .

- Byproduct Characterization : Isolate via column chromatography and analyze via MS/NMR to redesign synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。